REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([Li])CCC.FC(F)(F)S(O[Si:17]([CH:24]([CH3:26])[CH3:25])([CH:21]([CH3:23])[CH3:22])[CH:18]([CH3:20])[CH3:19])(=O)=O>C(OCC)C>[CH:18]([Si:17]([CH:24]([CH3:26])[CH3:25])([CH:21]([CH3:23])[CH3:22])[C:2]1[O:1][CH:5]=[CH:4][N:3]=1)([CH3:20])[CH3:19]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40.265 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C(C)C)(C(C)C)C(C)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to r.t. within 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is treated with cyclohexane
|
Type
|
FILTRATION
|
Details
|
filtered over silica gel
|
Type
|
WASH
|
Details
|
washed with cylcohexane/ethyl acetate 8:1
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
1.428 min (HPLC method Z001_002)
|
Duration
|
1.428 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)[Si](C=1OC=CN1)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |